molecular formula C6H7N5 B015306 9-Methyladenine CAS No. 700-00-5

9-Methyladenine

Número de catálogo: B015306
Número CAS: 700-00-5
Peso molecular: 149.15 g/mol
Clave InChI: WRXCXOUDSPTXNX-UHFFFAOYSA-N
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Descripción

Contextualizing 9-Methyladenine within Purine (B94841) Chemistry and Nucleic Acid Research

Within the broader scope of purine chemistry, this compound serves as a fundamental example of an N-methylated purine. Its structure and reactivity are key to understanding the properties of modified nucleobases. The presence of the methyl group at the N9 position is particularly relevant because this is the position typically involved in the glycosidic bond that links the base to the sugar moiety in nucleosides and nucleotides, the building blocks of DNA and RNA ontosight.aiontosight.ai.

In nucleic acid research, this compound is valuable as a model compound. Since the N9 position is blocked by a methyl group, this compound cannot form a standard glycosidic bond to a sugar to create a natural nucleoside. However, this characteristic makes it useful for studying the intrinsic properties of the adenine (B156593) base itself, free from the influence of the sugar-phosphate backbone. It is used to investigate base pairing, stacking interactions, and recognition by enzymes and other proteins in simplified systems ontosight.aiontosight.ai. Research on this compound contributes to understanding how modifications affect nucleic acid structure, stability, and function, with implications for genetic engineering, biotechnology, and drug development ontosight.ai.

The chemical properties of this compound are similar to adenine, though the methyl group at N9 can influence its reactivity and interactions, including hydrophobic interactions and base pairing characteristics ontosight.ai. Studies have explored its acid-base properties in aqueous solutions, comparing them to other purine derivatives to understand the intrinsic proton affinities of various basic sites rsc.org.

Historical Perspectives on this compound Discovery and Initial Investigations

Early investigations into this compound were closely tied to the burgeoning field of nucleic acid chemistry and the effort to understand the fundamental building blocks of DNA and RNA. The synthesis and characterization of modified nucleobases like this compound were crucial steps in this process.

One notable historical contribution involves the study of crystal structures of nucleic acid base pairs using methylated bases as models. In 1959, work by Hoogsteen on the crystal structure of a complex between this compound and 1-methylthymine (B1212163) provided crucial insights into alternative base pairing arrangements, now known as Hoogsteen base pairs acs.orgaip.orgcsic.es. This was significant because it revealed that bases could interact in ways other than the canonical Watson-Crick pairing, which has implications for understanding DNA and RNA structure and interactions acs.orgaip.org. The aim of synthesizing such methylated base pairs was to create crystal structures that would reflect those present in DNA chains, allowing for detailed structural analysis acs.org.

Early studies also focused on determining the crystal structure of this compound itself using techniques like X-ray diffraction aip.orgcapes.gov.br. These structural determinations provided fundamental data on the molecular geometry and packing of this modified base aip.orgcapes.gov.briucr.org. Neutron diffraction studies at low temperatures further refined the understanding of its crystal structure and hydrogen bonding patterns iucr.org.

The synthesis of this compound typically involves nucleophilic substitution reactions where adenine reacts with a methylating agent in the presence of a base ontosight.ai. This synthetic route allowed researchers to obtain sufficient quantities of the compound for detailed chemical and structural studies.

Current Research Trajectories and Emerging Areas for this compound Studies

Current research involving this compound continues to build upon its foundational role as a model compound in nucleic acid chemistry and purine research. Emerging areas of study leverage its properties to explore more complex biological and chemical phenomena.

One active area involves the study of metal complexes with this compound. Researchers are investigating the coordination properties of platinum and other metal ions with this compound to understand how metal binding affects the structure and reactivity of modified purines researchgate.netcsic.esfigshare.comreading.ac.ukresearchgate.netnih.govresearchgate.net. This research has relevance in areas such as the development of metal-based anticancer agents that target DNA reading.ac.uk. Studies have characterized the synthesis and structure of various platinum-9-methyladenine complexes, revealing different coordination modes researchgate.netfigshare.comnih.govresearchgate.net. For instance, platinum(IV) complexes with 9-methyladeninium ligands have been synthesized and characterized, showing coordination through the N7 position after N1 protonation nih.gov. Other studies have explored platinum(II) complexes where this compound can chelate the metal ion through N6 and N7 atoms researchgate.net.

Another trajectory involves the investigation of this compound in the context of modified nucleobases found in natural products. For example, this compound forms the core of certain diterpenoid alkaloids isolated from marine sponges of the Agelas genus, such as agelasines and nakamusines cdnsciencepub.comresearchgate.net. Research in this area focuses on the isolation, structural elucidation, and potential biological activities of these complex molecules, highlighting this compound as a biosynthetic precursor cdnsciencepub.comresearchgate.net.

Furthermore, this compound is being utilized in studies exploring the photophysical properties of nucleobases. Research employing techniques like absorption spectroscopy in helium nanodroplets investigates the excited state dynamics of this compound and compares them to adenine, providing insights into how methylation affects energy dissipation pathways epfl.chresearchgate.net. Theoretical studies using computational methods like TD-DFT are also being employed to understand the excited states of stacked this compound oligomers, relevant to the behavior of modified bases in nucleic acid structures rsc.org.

Studies on the interaction of this compound with other molecules, such as its complex formation with formic acid and the resulting valence anions, contribute to understanding the fundamental chemical processes involving modified purines jh.edu. Research also continues into the hydrogen bonding patterns of this compound in cocrystals with other bases like 1-methylthymine, utilizing techniques like charge density analysis to understand intermolecular interactions acs.orgresearchgate.net.

The development of derivatives of this compound with specific substituents, such as N6-substituted analogs, is an ongoing area of research to explore their potential as ligands for biological targets, such as adenosine (B11128) receptors nih.govnih.gov. These studies investigate the structure-activity relationships of these derivatives nih.govnih.gov.

Finally, this compound serves as a reference compound in analytical chemistry research aimed at identifying and quantifying modified nucleobases in biological samples hoffmanlab.org.

Here is a table summarizing some key properties of this compound:

PropertyValueSource
Molecular FormulaC₆H₇N₅ hoffmanlab.orgsigmaaldrich.comnih.gov
Molecular Weight149.15 g/mol sigmaaldrich.comnih.gov
CAS Number700-00-5 sigmaaldrich.comnih.govchemicalbook.com
Melting Point300-305 °C (lit.) sigmaaldrich.comchemicalbook.com
AppearanceOff-White Powder chemicalbook.com
Crystal SystemMonoclinic iucr.orgchemicalbook.com
Space GroupP2₁/c or P2₁/m acs.orgiucr.orgchemicalbook.com
SolubilitySoluble in water fishersci.com
IUPAC Name9-methyl-9H-purin-6-amine hoffmanlab.orgnih.gov
InChIKeyWRXCXOUDSPTXNX-UHFFFAOYSA-N hoffmanlab.orgsigmaaldrich.comnih.gov

Table 1: Key Chemical and Physical Properties of this compound.

Here is a table summarizing some research findings related to this compound interactions:

Interaction TypeInteracting Partner(s)Key FindingsSource
Hydrogen Bonding1-MethylthymineForms cis-Hoogsteen–Watson–Crick (cHW) base pairs in cocrystals; interaction energy around -70 kJ/mol. acs.orgresearchgate.net acs.orgaip.orgresearchgate.net
Metal CoordinationPlatinum ionsForms complexes coordinating through N7 (after N1 protonation) or chelating through N6 and N7. researchgate.netnih.govresearchgate.net researchgate.netnih.govresearchgate.net
π-Stacking InteractionsOther this compound moleculesAffects excited state dynamics in oligomers; can lead to dark excimers with inter-monomer charge transfer. rsc.org rsc.org
Interaction with AcidsFormic AcidForms complexes where electron attachment can induce barrier-free proton transfer to a nitrogen atom of this compound. jh.edu jh.edu
Interaction with EnzymesRestriction EnzymesModified bases like 9-MeA can play roles in protecting DNA from restriction enzymes in certain organisms. ontosight.ai ontosight.ai
Interaction with ReceptorsAdenosine ReceptorsN6-substituted this compound derivatives can act as antagonists, showing selectivity for A1 or A2 receptors depending on the substituent. nih.govnih.gov nih.govnih.gov

Table 2: Selected Research Findings on this compound Interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

9-methylpurin-6-amine
Source PubChem
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InChI

InChI=1S/C6H7N5/c1-11-3-10-4-5(7)8-2-9-6(4)11/h2-3H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WRXCXOUDSPTXNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10220257
Record name 9-Methyladenine
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Molecular Weight

149.15 g/mol
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CAS No.

700-00-5
Record name 9-Methyladenine
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Record name 9-methyl-6,9-dihydro-1H-purin-6-imine
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Ii. Synthetic Methodologies for 9 Methyladenine and Its Derivatives

Established Synthetic Routes for 9-Methyladenine Synthesis

Established methods for synthesizing this compound often involve modifications of existing purine (B94841) structures or cyclization reactions of simpler precursors. These routes provide reliable pathways for obtaining this compound for various research purposes.

Synthesis via cyclization of monocyclic intermediates with formic acid-d2

Isotopically labeled adenine (B156593) derivatives are valuable tools in biochemical and spectroscopic investigations due to their stability to isotopic exchange. clockss.org A general synthetic route to 9-substituted 2-deuterioadenines of high isotopic purity has been exemplified through the cyclization of monocyclic intermediates with formic acid-d2. clockss.org This method allows for the specific incorporation of deuterium (B1214612) at the C2 position of the adenine ring. For example, this compound has been synthesized in 70% yield from a monocyclic intermediate (specifically, the hydrochloride salt of the intermediate VIb) through cyclization with formic acid. clockss.org The deuterium content in the prepared 2-deuterioadenines was found to be comparable in magnitude to that of the formic acid-d2 used. clockss.org

Derivatization of 6-chloropurine (B14466)

The derivatization of 6-chloropurine is a common strategy for synthesizing various purine derivatives, including this compound and its analogs. 6-Chloropurine can undergo alkylation reactions with various substituted alkyl halides, typically in the presence of a base and a solvent like DMSO, to introduce substituents at the N9 position. sigmaaldrich.com This approach is utilized in the synthesis of 9-alkylpurines. sigmaaldrich.com While the provided search results specifically mention the synthesis of 9-alkyladenine derivatives and other purine analogs from 6-chloropurine or 2,6-dichloropurine (B15474) nih.govresearchgate.net, the general principle of derivatization of 6-chloropurine is applicable to the synthesis of this compound itself by using methylating agents. For instance, 6-chloropurine has been methylated with dimethyl sulfate (B86663) to yield a mixture containing 6-chloro-9-methylpurine, a precursor that can be converted to this compound. clockss.org

Advanced Synthetic Approaches for Modified this compound Analogs

Beyond the synthesis of this compound itself, advanced methodologies have been developed to create modified analogs with specific structural features, often aimed at exploring their biological activities.

Synthesis of this compound 1-oxide

The synthesis of purine N-oxides, such as this compound 1-oxide, is of interest due to their potential reactivity and as intermediates in the synthesis of other purine derivatives. This compound 1-oxide can be synthesized through the reaction of this compound with suitable oxidizing agents. One method involves the reaction of this compound 1-oxide with 4-nitrobenzyl bromide in N,N-dimethylacetamide (AcNMe2) followed by treatment with sodium perchlorate (B79767) to produce 1-(4-nitrobenzyloxy)-9-methyladenine perchlorate in high yield (91%). jst.go.jp This product can then be converted back to this compound 1-oxide by treatment with boiling pyridine (B92270) in 84% yield. jst.go.jp This highlights a route involving the protection and deprotection of the N1 position.

Synthesis of 9-alkyladenine derivatives

The synthesis of 9-alkyladenine derivatives involves introducing various alkyl chains at the N9 position of the adenine core. These derivatives are synthesized to investigate the impact of the N9 substituent on the compound's properties and biological interactions, such as their activity at adenosine (B11128) receptors. nih.govnih.gov A common approach involves the alkylation of adenine or a protected adenine derivative with an alkyl halide or equivalent. For example, this compound derivatives have been synthesized by the alkylation of N6-(3-iodobenzyl)adenine with a methylating agent. nih.gov Another strategy involves starting from 6-chloropurine or 2,6-dichloropurine and introducing the alkyl group at the N9 position, followed by further modifications of the substituents at other positions of the purine ring. nih.govresearchgate.net The synthesis of 9-alkyladenine derivatives has led to the identification of compounds with specific activities, such as selective antagonists for adenosine receptors nih.gov or activators of the cystic fibrosis transmembrane conductance regulator (CFTR). nih.gov Studies have shown that the nature of the alkyl chain at the N9 position can significantly influence the biological activity of these analogs. nih.gov

Table 1: Selected Synthetic Approaches and Outcomes

Synthetic RouteStarting Material(s)Key Reagent(s) / ConditionsProduct(s)Noted YieldCitation
Bromination for 8-bromo-9-methyladenineThis compoundBromination8-Bromo-9-methyladenineNot specified jst.go.jpclockss.org
Synthesis of 6-imino-1,9-dimethyl-8-oxopurine (B3362405) (Route 1)8-Bromo-9-methyladenineMeI, NaOAc in boiling AcOH6-Imino-1,9-dimethyl-8-oxopurine25% (overall) jst.go.jp
Synthesis of 6-imino-1,9-dimethyl-8-oxopurine (Route 2)8-Bromo-9-methyladenine1 N aq. NaOH (boiling), MeI6-Imino-1,9-dimethyl-8-oxopurine63% (overall) jst.go.jp
Synthesis of this compound via cyclizationMonocyclic intermediateFormic acidThis compound70% clockss.org
Synthesis of 9-substituted 2-deuterioadeninesMonocyclic intermediatesFormic acid-d2 or 1-(formyl-d)-2(1H)-pyridone9-Substituted 2-deuterioadeninesVaried (e.g., 77% for adenine-2-d) clockss.org
Synthesis of 1-(4-nitrobenzyloxy)-9-methyladenine perchlorateThis compound 1-oxide4-nitrobenzyl bromide, AcNMe2, NaClO41-(4-nitrobenzyloxy)-9-methyladenine perchlorate91% jst.go.jp
Conversion of 1-(4-nitrobenzyloxy)-9-methyladenine perchlorate to this compound 1-oxide1-(4-nitrobenzyloxy)-9-methyladenine perchlorateBoiling pyridineThis compound 1-oxide84% jst.go.jp
Synthesis of this compound from 1-(4-nitrobenzyloxy)-9-methyladenine perchlorate1-(4-nitrobenzyloxy)-9-methyladenine perchlorateH2, Pd-CThis compound72% jst.go.jp
Synthesis of this compound derivativesN6-(3-iodobenzyl)adenineAlkylation with methylating agent9-Methyl analogue of N6-(3-iodobenzyl)adenineNot specified nih.gov
Synthesis of 9-alkyladenine derivatives6-Chloropurine or 2,6-dichloropurineAlkylation with alkyl halide, followed by modifications9-Alkyladenine derivativesVaried nih.govresearchgate.net

Synthesis of 2-deuterioadenines and their 9-substituted derivatives

The synthesis of 2-deuterioadenines and their 9-substituted derivatives has been detailed through a specific synthetic pathway. This route commences from 9-substituted adenines, which undergo cyclization of aminoimidazolecarboxamidine salts or the corresponding free bases. The cyclization is typically performed using formic-d acid-d or 1-(formyl-d)-2(1H)-pyridone. nih.gov, wikipedia.org An example of this methodology is the glycosidic hydrolysis of adenosine-2-d, which successfully yields adenine-2-d in a reported 77% yield. nih.gov The deuterium label at the C-2 position of adenine derivatives synthesized via this method has demonstrated notable stability against isotopic exchange. wikipedia.org This stability is particularly valuable for applications requiring isotopically labeled compounds for biochemical and spectroscopic investigations. wikipedia.org

Synthesis of 9-methyladeninium diterpenoid alkaloids from natural sources

Marine sponges of the genus Agelas are recognized as significant natural sources of 9-methyladeninium diterpenoid alkaloids. These compounds represent a class of hybrid natural products featuring a diterpenoid structure linked to a 9-methyladeninium unit. Examples of these alkaloids include various agelasines (such as agelasine (B10753911) A, B, C, D, E, F, G, J, M, O, S, and U) and nakamusines (nakamusine A, B, and C). fishersci.ca, wikidata.org, fishersci.ca, fishersci.ca, nih.gov Research suggests that this compound itself serves as an imperative precursor in the biosynthesis of these 9-methyladeninium diterpenoids within Agelas sponges. fishersci.ca, wikidata.org

Synthetic efforts towards these complex natural products and their analogs have also been explored. Approaches include the synthesis of agelasine E and related compounds by reacting N6-methoxy-9-methyl-9H-purin-6-amine with allylic bromides, followed by reductive removal of the N6-methoxy group. fishersci.ca The synthesis of agelasine D has been reported starting from readily available terpenoid precursors such as (+)-manool or (−)-sclareol. fishersci.ca These synthetic strategies often involve coupling the pre-formed diterpenoid portion with a purine derivative containing the this compound or a related modified adenine structure.

Chemo-Enzymatic and Biotechnological Routes to this compound Derivatives

While this compound can be synthesized through chemical or enzymatic means, specific detailed chemo-enzymatic or biotechnological routes exclusively focused on the synthesis of this compound derivatives were not extensively described in the consulted literature beyond the context of natural biosynthesis. sigmaaldrich.com The natural production of 9-methyladeninium diterpenoid alkaloids in marine sponges, as discussed in Section 2.2.4, represents a biological pathway leading to this compound derivatives. However, dedicated in vitro chemo-enzymatic or broader biotechnological methods specifically for the synthesis of a range of this compound derivatives were not prominently featured in the search results. Research in chemo-enzymatic synthesis has been applied to other compound classes, such as glycopeptides and sugar-based polymers, demonstrating the potential of combining chemical and enzymatic steps for complex molecule synthesis. uni.lu, nih.gov

Iii. Molecular Interactions and Recognition Mechanisms of 9 Methyladenine

Hydrogen Bonding Interactions Involving 9-Methyladenine

Hydrogen bonding is a crucial non-covalent interaction governing the structure and recognition of nucleic acids. This compound participates in various hydrogen bonding schemes, notably with pyrimidines like 1-methylthymine (B1212163).

Hoogsteen and Watson-Crick Base Pairing with 1-Methylthymine

Early crystallographic studies of co-crystals containing this compound and 1-methylthymine, pioneered by Karst Hoogsteen, revealed a base-pairing arrangement distinct from the canonical Watson-Crick geometry. nih.govnih.govgatech.edu In the Hoogsteen base pair, this compound utilizes its N7 and N6 atoms to form hydrogen bonds with the N3 and O4 atoms of 1-methylthymine. x3dna.org This involves the adenine (B156593) base adopting a syn conformation relative to the expected anti conformation found in Watson-Crick pairs, resulting in a closer proximity of the two bases and potentially inducing a kink in a DNA helix. nih.gov

In contrast, the Watson-Crick pairing between adenine and thymine (B56734) involves hydrogen bonds between N1 of adenine and N3 of thymine, and between the N6 amino group of adenine and O4 of thymine. wikimedia.org While Watson-Crick pairing is the predominant mode in standard double-helical DNA, Hoogsteen pairs have been observed in various nucleic acid structures, including damaged DNA, DNA-protein complexes, and at the termini of helical segments. nih.govnih.gov Neutron diffraction studies of the this compound · 1-methylthymine complex have further characterized the hydrogen bonding scheme in the crystalline state, identifying one N–H···N and two N–H···O bonds, primarily in the Hoogsteen configuration with a small percentage in the reversed Hoogsteen configuration due to disorder. scilit.com

Non-canonical Hydrogen Bonding in Crystal Structures

Beyond the classic Hoogsteen and Watson-Crick interactions, this compound can engage in other non-canonical hydrogen bonding patterns within crystal structures. Non-canonical base pairs are defined by hydrogen bonding arrangements that deviate from the standard Watson-Crick scheme. wikimedia.org These interactions are crucial for stabilizing complex RNA structures and can also occur in DNA, contributing to structural diversity and recognition. wikimedia.orgosf.io While the search results specifically highlight the Hoogsteen pairing of this compound as a historically significant example of non-canonical pairing nih.govosf.io, they also indicate that other non-canonical geometries exist and play roles in nucleic acid structure and function osf.iooup.com. Water molecules can also mediate non-canonical base pairing, as seen in some DNA structures. oup.com

Role of Solvent in Modulating Hydrogen Bonding

The solvent environment significantly influences hydrogen bonding interactions. Studies on the vibrational cooling dynamics of this compound in various solvents demonstrate a pronounced solvent effect on the dissipation of excess vibrational energy, suggesting that hydrogen bonds between the solute and solvent play an important role. nih.govacs.orgresearchgate.net The rate of vibrational cooling is enhanced in solvents with a dense network of hydrogen bonds, such as water, compared to less polar or aprotic solvents like acetonitrile (B52724). nih.govacs.org A solvent isotope effect has also been observed between H2O and D2O, indicating that differences in solute-solvent vibrational energy transfer contribute to the cooling rate. nih.govacs.org This highlights how solvent-solute interactions, mediated by hydrogen bonding, can modulate the dynamics and presumably the hydrogen bonding capabilities of this compound.

Stacking Interactions of this compound

Pi-stacking interactions, arising from the attractive forces between aromatic rings, are another critical force in the molecular recognition and stabilization of biomolecules. This compound, with its purine (B94841) ring system, participates in such interactions.

Stacking with Heterocycles Found in Pharmaceuticals

This compound has been used as a model to study stacking interactions with various heterocycles commonly found in pharmaceutical compounds. Computational studies using dispersion-corrected density functional theory have investigated the complexes formed between this compound and a diverse set of heterocycles. nih.govacs.org These studies reveal a broad range of predicted binding enthalpies, demonstrating that the strength of stacking interactions is highly dependent on the relative orientation of the interacting rings. nih.govacs.org The presence of NH and carbonyl groups in the interacting heterocycle generally leads to stronger stacking interactions with this compound. nih.govacs.org

Pi-Stacking Sensitivity to Heteroatom Distribution and Tautomerism

The strength of pi-stacking interactions involving this compound is sensitive to the distribution of heteroatoms within the interacting heterocyclic ring and the specific tautomeric form of the heterocycle. nih.govacs.org While molecular dipole moments can sometimes serve as a qualitative predictor for the stacking strengths and orientations of smaller monocyclic heterocycles, this correlation is less reliable for larger fused heterocycles. acs.org Instead, the stacking interactions can be better explained by considering local, direct interactions between functional groups on the two molecules. acs.org Studies on stacking interactions between heterocycles and aromatic amino acid side chains, which are relevant to drug design, also show that the strength of these interactions can be modulated by changing the number and distribution of heteroatoms, and that tautomerism plays a role. researchgate.netnih.govmdpi.com

Influence of Stacking on Excited-State Behavior

Base stacking interactions play a significant role in the photophysical properties of nucleic acids. Studies utilizing stacked dimers and trimers of this compound in B-DNA conformation have provided insights into how stacking influences excited-state behavior in aqueous solutions. Time-dependent density functional calculations have shown that base stacking affects both the absorption and emission spectra, reproducing experimental results observed for polyadenine oligomers. capes.gov.brnih.gov

Upon light absorption, an excited state (S(B)) can become delocalized over multiple nucleobases. capes.gov.brnih.gov However, excited-state geometry optimization suggests that this delocalized state subsequently evolves into a state where the excitation is localized on a single base. capes.gov.brnih.gov A key finding is that the S(B) state can decay into a lower energy excited state, S(CT), which is characterized as a "dark" excimer resulting from intermonomer charge transfer between two stacked bases. capes.gov.brnih.gov This ultrafast decay from S(B) is believed to contribute to the subpicosecond features observed in time-resolved experiments. capes.gov.brnih.govsci-hub.box Following localization, two primary radiationless decay pathways are available for S(B): recovery to the ground state (similar to isolated adenine) or decay to the S(CT) state. capes.gov.brnih.gov The slowest component of the experimentally detected excited-state dynamics is suggested to involve the S(CT) state. capes.gov.brnih.gov Theoretical calculations also indicate that in stacked adenine-guanine dimers, the charge transfer excited state from 9-methylguanine (B1436491) to this compound can be stable and coupled to bright excited states. rsc.org

Metal Ion Coordination and Complexes with this compound

This compound, possessing several potential donor atoms (N1, N3, N6, N7), readily engages in coordination with various metal ions. Studies of these complexes provide valuable information about the binding preferences and structural outcomes of metal-adenine interactions.

Platinum(II) complexes are of particular interest due to the role of platinum-based drugs in cancer chemotherapy. This compound has been used as a model ligand to understand the interactions between Pt(II) and adenine bases. Reaction of a dinuclear hydroxo complex of cis-[L₂Pt(μ-OH)]₂²⁺ (where L is a phosphine (B1218219) ligand like PMePh₂) with this compound can lead to the formation of a cyclic trinuclear species, cis-[L₂Pt{9-MeAd(−H)}]₃³⁺. nih.govacs.orgnih.gov In this trimer, the deprotonated this compound ligand bridges metal centers through the N1 and N6 atoms. nih.govacs.orgnih.gov The Pt···Pt distances in this cyclic trimer are in the range of 5.202(1)−5.382(1) Å. nih.govacs.org

In coordinating solvents like DMSO or DMF, this cyclic structure can undergo partial or total dissociation, forming mononuclear species such as cis-[L₂Pt{9-MeAd(−H)}]⁺, where the deprotonated nucleobase chelates the metal center via the N6 and N7 atoms. nih.govacs.orgnih.govresearchgate.net This N6,N7 chelation mode for deprotonated adenine is considered rare and has been characterized by multinuclear NMR analysis and ESI mass spectrometry. researchgate.net

Furthermore, this compound can coordinate to Pt(II) at the N7 position, particularly in acidic media or when N1 is protonated. researchgate.net Complexes such as [PtCl₃(9-methyladeninium)] have been prepared where platinum is coordinated at N7, and the N1 site is protonated. researchgate.net Studies have also shown stepwise migration of coordinated Pt(II) from the N1 site to the exocyclic N6 amino group in certain complexes in basic solution. rsc.org

This compound exhibits versatility in its coordination to metal ions, primarily utilizing the N1, N6, and N7 nitrogen atoms. The preferred binding site can be influenced by the metal ion, its oxidation state, the presence of other ligands, and the solution conditions (e.g., pH).

The N7 atom is a common coordination site for metal ions interacting with adenine derivatives, particularly for softer metal ions like Pt(II) and Ru(II/III). researchgate.netnih.govresearchgate.netcapes.gov.br This is often observed when N1 is protonated. researchgate.net Examples include coordination to Pt(II) in [PtCl₃(9-methyladeninium)] researchgate.net and to Ru(III) in a hydrolysis product of NAMI-A, [trans-RuCl₄(H₂O)(Him)]⁻. nih.govsci-hub.seresearchgate.net

Coordination at the N1 position has also been observed. In the cyclic trinuclear Pt(II) complex cis-[L₂Pt{9-MeAd(−H)}]₃³⁺, the deprotonated this compound bridges metal centers through N1 and N6. nih.govacs.orgnih.gov

The exocyclic N6 amino group can also participate in coordination. While typically involved in hydrogen bonding, it can directly coordinate to metal centers, often in conjunction with another nitrogen atom to form a chelate. The N6,N7 chelation mode has been demonstrated in mononuclear Pt(II) complexes with deprotonated this compound nih.govacs.orgnih.govresearchgate.net and in ruthenium(II) complexes where this compound coordinates in the rare neutral imine tautomeric form. capes.gov.br

Studies involving di- and trinuclear species with combinations of Pd(II) and Pt(II) entities have further illustrated the ability of this compound to bridge multiple metal centers through different combinations of N1, N6, and N7, highlighting the complexity of metal binding patterns. nih.gov

The following table summarizes some observed coordination modes of this compound:

Coordination ModeMetal IonsExamples / ContextsReferences
N7Pt(II), Ru(II/III), Zn(II), Rh(II), Hg(II), Co(II)Mononuclear complexes, NAMI-A interaction, N1 protonated researchgate.netnih.govresearchgate.netsci-hub.seresearchgate.netresearchgate.netsci-hub.senih.gov
N1, N6 (bridging)Pt(II)Cyclic trinuclear complexes nih.govacs.orgnih.govcore.ac.uk
N6, N7 (chelating)Pt(II), Ru(II)Mononuclear complexes with deprotonated or imine tautomer 9-MeAde nih.govacs.orgnih.govresearchgate.netcapes.gov.br
N1, N7 (bridging)Pd(II), Pt(II)Di- and trinuclear complexes nih.gov
N1, N6, N7 (bridging)Pd(II), Pt(II)Trinuclear complexes nih.gov

This compound has been used as a model base to investigate the interactions of metal-based antimetastatic agents, such as the ruthenium(III) complex NAMI-A ([H₂im][trans-RuCl₄(dmso-S)(Him)]). Studies using NMR spectroscopy have shown that NAMI-A interacts with this compound in water. sci-hub.seresearchgate.net This interaction primarily occurs after hydrolysis of NAMI-A, specifically the release of the dimethyl sulfoxide (B87167) (dmso) ligand, forming the [trans-RuCl₄(H₂O)(Him)] complex. sci-hub.seresearchgate.net The labile water molecule in this hydrolyzed species is replaced by this compound, which coordinates to the ruthenium center via its N7 atom, forming the complex [trans-RuCl₄(9-MeAde)(Him)]⁻. nih.govsci-hub.seresearchgate.net This coordination to N7 of this compound by a hydrolysis product of NAMI-A is consistent with the known preference of ruthenium-based drugs for the N7 site of purine bases. nih.govresearchgate.net

The interaction of N-methyladenines, including this compound, with copper(II)-iminodiacetate (IDA)-like chelates has been investigated to understand their metal binding patterns. These studies often involve crystallographic analysis to determine the coordination environment.

For this compound specifically, interactions with Cu(II)-IDA-like chelates can result in a Cu-N7 bond. researchgate.net In some cases, this Cu-N7 coordination is accompanied by an intramolecular interaction between the N6-H hydrogen atom of this compound and a coordinated carboxylate oxygen from the IDA-like ligand. researchgate.net For example, in the compound [Cu(IDA)(9Meade)(H₂O)₂]·3H₂O, a Cu-N7 bond is observed along with a weak N6-H⋯O(coordinated carboxylate) interaction. researchgate.net

Studies with other N-substituted adenines interacting with Cu(II)-iminodiacetate chelates have revealed diverse binding patterns influenced by the position of the methyl group and the nature of the IDA-like chelate. While N9-substitution in this compound prevents coordination at N9, other N-methylated adenines can exhibit different preferences. For instance, 1-methyladenine (B1486985) can show a Cu-N9 bond along with an intramolecular interaction involving the N3 atom, while 7-methyladenine (B1664200) can exhibit a Cu-N3 binding pattern. researchgate.net These findings highlight how methylation at different positions influences the accessible donor sites and the resulting metal coordination geometry and interligand interactions.

Interactions with Biological Macromolecules (Beyond DNA/RNA Models)

While this compound is extensively used as a model for DNA and RNA bases, its direct interactions with other biological macromolecules (beyond serving as a base analog within nucleic acid contexts) are less commonly detailed in the provided search results. Research often focuses on its behavior within or in relation to nucleic acid structures.

However, the interaction of related compounds, such as the antimetastatic agent NAMI-A, with biological macromolecules like human serum albumin has been studied in the context of drug delivery and behavior in biological systems. acs.org While this demonstrates interactions of metal complexes involving adenine derivatives with other macromolecules, it does not specifically detail the direct interaction of free this compound.

The biological significance of modified adenines, including N6-methyladenosine (m⁶A) and N1-methyladenosine (m¹A) in RNA, involves interactions with specific RNA-binding proteins (RBPs). frontiersin.orgnih.govpreprints.org These modifications can act as "beacons" to recruit readers or modulate RNA structure, thereby influencing RNA-protein and RNA-RNA interactions. frontiersin.orgnih.gov While this compound itself is a synthetic analog and not a naturally occurring RNA modification in the same way as m⁶A or m¹A, studies on modified adenines in RNA highlight the broader potential for adenine derivatives to interact with a range of proteins and other cellular components.

Further research would be needed to comprehensively map the direct interactions of this compound with a wide array of biological macromolecules beyond its established role as a nucleic acid model base.

Interaction with Enzymes (e.g., Adenosine (B11128) Deaminase)

Enzymes play crucial roles in the metabolism and modification of nucleobases and nucleosides. Adenosine deaminase (ADA) is an enzyme primarily known for catalyzing the deamination of adenosine to inosine (B1671953) and 2'-deoxyadenosine (B1664071) to 2'-deoxyinosine. oup.com This activity is essential for maintaining the balance of adenosine levels, which are involved in various physiological processes. oup.com

While adenosine deaminase primarily acts on adenosine and its deoxy derivative, studies have explored the interaction of modified adenines, such as N6-methyladenine (m6A), with related enzymes. Some enzymes, formerly annotated as adenine deaminases, have been recognized as capable of metabolizing N6-methyladenosine. oup.com For instance, Bsu06560 from Bacillus subtilis has shown deamination activity for both N6-methyladenosine and adenosine. oup.com Another class of enzymes, annotated as N6-methyladenine deaminases (6-MAD), can facilitate the recycling of N6-methyladenine to form hypoxanthine, which is then utilized in the purine salvage pathway. oup.com These enzymes can also accept other substrates like 6-chloropurine (B14466) and 6-methoxypurine. oup.com

Although this compound is an isomer of N6-methyladenine, the available search results primarily discuss the enzymatic interactions of N6-methyladenine. One result mentions that compound 4a was deaminated with adenosine deaminase, but the structure of compound 4a is not provided in the snippet, making it difficult to definitively link this to this compound's direct interaction with ADA. lookchem.com Another study noted that N6-substitution in adenine derivatives generally precludes potent interaction with adenosine deaminase, either as a substrate or inhibitor. nih.gov Further specific research detailing the direct interaction and kinetics of this compound with adenosine deaminase was not prominently found within the search results.

Interactions with Adenosine Receptors (A1, A2a, A3 subtypes)

Adenosine receptors (ARs) are a family of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of extracellular adenosine. biorxiv.orgresearchgate.net There are four known subtypes: A1, A2A, A2B, and A3. biorxiv.orgresearchgate.net These receptors are activated by extracellular adenosine and are involved in regulating various processes, including neurotransmission, blood flow, platelet activation, and immune responses. oup.combiorxiv.org

Research has investigated the interaction of 9-alkyladenine derivatives, including this compound, with adenosine receptors. Some studies indicate that 9-alkyladenine derivatives can act as antagonists at A1 or A2A receptors. nih.gov N6-substituted 9-methyladenines have been explored as a class of adenosine receptor antagonists. nih.govgoogle.com N6 substitution on this compound can significantly increase potency, particularly at A1 receptors. nih.govgoogle.com For example, N6-Cyclopentyl-9-methyladenine demonstrated at least 100-fold greater potency than this compound at A1 receptors. nih.govgoogle.com While N6-substituted derivatives showed increased potency at A1 receptors and varying effects on A2 receptors, this compound itself was described as the most A2 receptor selective antagonist among the tested N6-substituted 9-methyladenines in one study. nih.gov

Attempts to introduce A2A selectivity in this compound derivatives through 2-substitution, a modification known to favor this subtype in adenosine analogues, were less successful. nih.gov However, 2-[(Phenyl-ethyl)oxy]-9-methyladenine, a this compound derivative, showed selectivity for the A2A subtype in coronary vasculature but was nonselective between A2A and A1 receptors. nih.gov

The structural features important for affinity in adenine derivatives acting as antagonists show parallels with those of corresponding 9-ribosides acting as agonists at A1 receptors, such as the presence of cycloalkyl groups like the N6-cyclopentyl group, which confers selectivity for A1 receptors. nih.gov

While N6-methyladenosine (m6A), an isomer of this compound, has been identified as an endogenous ligand for the A3 adenosine receptor with higher potency than adenosine itself, the search results did not provide specific data on the direct interaction and binding affinity of this compound with the A3 receptor subtype. biorxiv.org

Data on the relative potencies of this compound and some N6-substituted derivatives at A1 and A2 receptors are available from research on N6-substituted 9-methyladenines:

CompoundA1 Receptor (Ki/KB)A2 Receptor (KB)Selectivity (A1/A2)
This compound100 µM nih.gov24 µM nih.gov~0.24
N6-Cyclopentyl-9-methyladenine0.5-1.3 µM nih.gov5-25 µM nih.gov~0.04 - 0.26

Note: Ki and KB values represent apparent affinity, with lower values indicating higher potency. Selectivity is calculated as the ratio of KB (A2) to Ki or KB (A1).

Iv. Spectroscopic and Structural Elucidation of 9 Methyladenine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of 9-Methyladenine complexes in solution. By analyzing the chemical shifts, coupling constants, and relaxation times of various nuclei, researchers can gain detailed insights into molecular connectivity and geometry.

Multinuclear NMR studies, including ¹H, ¹³C, ¹⁵N, and ³¹P, have been instrumental in determining the specific sites through which this compound coordinates to metal centers. In studies involving platinum(II) complexes, NMR data has revealed versatile binding behaviors. For instance, the reaction of this compound (9-MeAd) with a hydroxo complex of platinum(II) initially forms a cyclic trinuclear species where the nucleobase bridges the metal centers through the N(1) and N(6) atoms.

Further reactions can lead to mononuclear derivatives where the coordination environment shifts. In one such case, a mononuclear complex was formed in which the adeninate ion chelates a platinum center through the N(6) and N(7) atoms. A detailed multinuclear NMR study was crucial in identifying these distinct coordination modes, demonstrating that all three primary nitrogen donor sites of this compound—N(1), N(7), and the exocyclic N(6)—can be involved in Pt(II) coordination depending on the reaction conditions and co-ligands.

Table 1: Observed Coordination Sites of this compound with Platinum(II) by NMR

Complex Type Metal Center Coordination Sites NMR Method
Cyclic Trinuclear Platinum(II) N(1), N(6) ¹H, ¹³C, ¹⁵N, ³¹P

NMR spectroscopy is not only used for static structural determination but also for monitoring reactions in real-time. The transformation of metal complexes of this compound in different solvents can be followed to understand reaction pathways and equilibria.

For example, the reaction between a platinum-hydroxo complex and this compound in acetonitrile (B52724) was monitored using NMR. Initially, a trinuclear complex, cis-[L₂Pt[9-MeAd(-H)]]₃³⁺, is formed. In solution at room temperature, this species was observed to slowly convert into a mononuclear azametallacycle through the insertion of an acetonitrile molecule. This insertion process was found to be reversible; when the mononuclear complex was dissolved in DMSO or chlorinated solvents, it slowly released the acetonitrile molecule to reform the original trinuclear species. This dynamic process, tracked by detailed NMR analysis, highlights the ability of the technique to follow the course of complex coordination reactions in solution.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a fundamental analytical technique that measures the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights and the elemental composition of a compound.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a soft ionization technique that is particularly valuable for the characterization of complex and often non-volatile biological molecules and their derivatives, including those of this compound. This method allows for the accurate determination of molecular formulas from isotopic patterns and precise mass measurements.

HRESIMS has been successfully employed in the structural elucidation of novel, naturally occurring compounds that incorporate the this compound moiety. In the study of marine sponges of the genus Agelas, researchers identified several new brominated pyrrole (B145914) alkaloids. The molecular formulas of these complex metabolites were definitively established using positive-mode HRESIMS ((+)-HRESIMS). For example, the analysis of one such compound, agelasine (B10753911), which is a quaternary this compound derivative of a diterpene, relied on HRESIMS to confirm its elemental composition. preprints.orgpreprints.orgresearchgate.net The technique's high accuracy was crucial in distinguishing between compounds with very similar masses and confirming the presence and number of bromine atoms based on the characteristic isotopic peak distribution (e.g., a 1:2:1 ratio for dibrominated compounds). preprints.orgpreprints.org Additionally, HRESIMS has been used to characterize synthetic ruthenium(III) complexes involving this compound as a ligand. acs.org

Table 2: HRESIMS Data for a this compound-Containing Natural Product Derivative

Compound Ion Observed m/z Calculated Molecular Formula

X-ray Crystallography and Neutron Diffraction Studies

X-ray crystallography and neutron diffraction are the most definitive methods for determining the three-dimensional atomic structure of crystalline solids. These techniques provide precise coordinates of atoms, allowing for detailed analysis of bond lengths, angles, and intermolecular interactions.

Beyond simple structural determination, high-resolution X-ray diffraction allows for the analysis of the electron charge density distribution within a crystal. This provides profound insights into the nature of chemical bonds and intermolecular interactions. A detailed charge density study was performed on a cocrystal formed between this compound (9mA) and 1-Methylthymine (B1212163) (1mT). acs.orgresearchgate.netuw.edu.pl

This experimental study explored the nature of the intermolecular interactions that stabilize the cocrystal. acs.org Topological analysis of the electron density and derived energetic investigations provided reliable values for the hydrogen-bond interaction energies. acs.org The analysis revealed that the formation of a particularly strong this compound:1-Methylthymine motif, with an interaction energy of approximately -70 kJ·mol⁻¹, is likely the driving force for the cocrystallization. acs.org

Table 3: Intermolecular Interaction Details in the 9mA:1mT Cocrystal

Interaction Type Participating Atoms Pairing Motif Interaction Energy (DFT)
Hydrogen Bonding 9mA(NH₂)···O(1mT) cis-Hoogsteen–Watson–Crick ~ -70 kJ·mol⁻¹ (total for pair)

Table of Mentioned Compounds

Compound Name
This compound
1-Methylthymine
Acetonitrile
Agelasine
Marmaricine C
Platinum(II)

Analysis of Hydrogen Bonding Geometries in Crystals

The geometry of hydrogen bonds in the crystalline state provides fundamental information about molecular recognition patterns. In a well-characterized example, this compound co-crystallizes with 1-methylthymine to form a planar base pair. nih.gov This complex is held together by two nearly linear hydrogen bonds, adopting a Hoogsteen pairing configuration rather than the Watson-Crick geometry typically seen in DNA. nih.gov

The first hydrogen bond forms between the amino group (N6) of this compound and the carbonyl oxygen (O4) of 1-methylthymine. The second hydrogen bond connects the N7 atom of the this compound imidazole (B134444) ring with the N3 atom of the 1-methylthymine pyrimidine (B1678525) ring. nih.gov Three-dimensional X-ray diffraction data has allowed for the precise determination of these bond lengths. nih.gov Theoretical studies using ab initio molecular orbital theory have also been employed to evaluate the stability and energy of hydrogen bonds between this compound derivatives and other bases, such as 1-methyluracil, providing insights that correlate well with experimental binding constants. nih.gov

Table 1: Hydrogen Bond Geometries in the this compound:1-Methylthymine Crystal Complex. nih.gov
Donor Atom (from)Acceptor Atom (to)Bond Length (Å)Bond Type
This compound (NH₂)1-Methylthymine (O4)2.846N-H···O
1-Methylthymine (N3)This compound (N7)2.924N-H···N

Determination of Intermolecular Interactions in Solid State

In the solid state, the structure and stability of this compound crystals and their complexes are governed by a combination of intermolecular interactions. kobe-u.ac.jp Beyond the specific hydrogen bonds that dictate base-pairing geometries, other non-covalent forces play a crucial role. unimi.itrsc.org

Electronic Absorption and Circular Dichroism (CD) Spectroscopy

Theoretical calculations, particularly time-dependent density functional theory (TD-DFT), have been instrumental in understanding the electronic absorption properties of this compound. For the this compound monomer in an aqueous solution, computations predict two strong absorption peaks around 5 eV and 6 eV. The lowest energy absorption band is composed of three electronic transitions: two of ππ* character (La and Lb) and one of nπ* character, with the La transition carrying most of the absorption intensity.

Table 2: Computed Vertical Excitation Energies (VEEs) and Oscillator Strengths (f) for this compound Monomer and Dimer.
SystemTransitionVEE (eV)Oscillator Strength (f)
Monomern/π4.820.001
π/π (Lb)4.970.076
π/π* (La)5.230.312
DimerBright delocalized state5.300.540
Dark charge-transfer state~5.0~0.0

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light. As an achiral molecule, isolated this compound does not possess a stereocenter and is superimposable on its mirror image. Consequently, it does not exhibit an ECD spectrum; its ECD signal is zero.

However, an ECD signal can be induced when this compound is incorporated into a larger, chiral supramolecular assembly. For instance, when a close derivative, 2,9-dimethyladenine, forms a complex with the single-stranded polynucleotide poly-5-bromouridylic acid, the resulting structure exhibits a distinct CD spectrum. This induced circular dichroism (ICD) indicates the formation of a helically ordered, chiral structure in the complex. The signal arises not from the intrinsic chirality of the this compound moiety, but from the chiral arrangement of the chromophores in space, which is dictated by the helical scaffold of the polynucleotide. Therefore, while this compound itself is achiral, it can become a chromophoric reporter for chirality in larger biological or synthetic systems.

V. Computational and Theoretical Investigations of 9 Methyladenine

Quantum Chemical Calculations

Quantum chemical calculations are essential tools for investigating the electronic structure, geometry, and interaction energies of molecules. Different levels of theory offer varying degrees of accuracy and computational cost.

Density Functional Theory (DFT) for Interaction Energies and Geometries

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure and properties of molecules. It is frequently applied to determine the interaction energies and optimized geometries of 9-methyladenine in various complexes. DFT calculations have been employed to investigate the interactions of 9-MA with water molecules, revealing details about hydrogen bonding and hydration structures. charchem.orgwikipedia.org Studies have also utilized DFT to explore the interactions between 9-MA and amino acids, such as tryptophan, to understand the forces involved in protein-nucleic acid recognition. tandfonline.com Furthermore, DFT has been applied to study the coordination of metal ions, like Cu2+, with this compound, providing insights into the potential binding sites and the resulting structural changes. americanelements.com In the context of nucleic acid structure, DFT calculations are used to model the interactions within base pairs and stacked dimers involving this compound, helping to elucidate the nature and strength of hydrogen bonding and stacking interactions. nih.gov Various DFT functionals, including B3LYP, M06-2X, and ωB97X-D, are commonly used in these studies, with the choice of functional often depending on the specific system and properties being investigated. charchem.orgwikipedia.orgtandfonline.comamericanelements.comnih.gov

Second-order Møller-Plesset and Coupled-Cluster Levels of Theory

Beyond DFT, higher-level ab initio methods such as second-order Møller-Plesset perturbation theory (MP2) and Coupled-Cluster (CC) methods, particularly CCSD(T), are used to obtain more accurate interaction energies and structural parameters. These methods are often employed to benchmark the results obtained from less computationally expensive DFT calculations. nih.gov CCSD(T) is generally considered the "gold standard" for calculating accurate interaction energies in small to medium-sized systems due to its ability to account for electron correlation effects. nih.gov MP2 calculations are also used to study interaction energies, particularly for stacked systems like base dimers, and can provide a balance between accuracy and computational feasibility for larger systems where CCSD(T) might be prohibitive. mdpi.comresearchgate.net

Computational Models for Base Pairs and Dimers

Computational models involving this compound are extensively used to mimic the behavior of adenine (B156593) in DNA and RNA base pairs and stacked arrangements, simplifying larger biological systems while retaining key interactions. A common approach is to use this compound paired with 1-methylthymine (B1212163) to model the Watson-Crick adenine-thymine (A-T) base pair, where the methyl groups replace the sugar-phosphate backbone, allowing for a focus solely on the base-pairing interactions. nih.govflybase.orgfishersci.caresearchgate.net These models are used to study hydrogen bonding patterns and energies within the base pair. nih.govflybase.orgfishersci.ca Furthermore, stacked dimers and oligomers of this compound are investigated computationally to understand the nature and strength of stacking interactions, which are crucial for the stability of nucleic acid structures. nih.govmdpi.comresearchgate.netrsc.org These computational models, employing various quantum chemical methods, provide valuable insights into the fundamental forces that govern nucleic acid structure and stability. nih.govflybase.orgfishersci.ca

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are powerful techniques used to study the time-dependent behavior and dynamic properties of molecular systems. By simulating the motion of atoms and molecules over time, MD provides information about conformational changes, interactions, and thermodynamic properties in various environments, including explicit solvent.

Free Energy of Association of this compound and 1-Methylthymine in Water

Molecular dynamics simulations have been specifically employed to calculate the free energy of association between this compound and 1-methylthymine in water. nih.govacs.orgcuni.cz This is a key thermodynamic parameter that reflects the favorability of these two molecules coming together to form a complex in an aqueous environment, mimicking the formation of an A-T base pair in solution. Techniques such as umbrella sampling and thermodynamic integration are often used in MD simulations to compute these free energy profiles, providing a detailed understanding of the association process and the influence of the solvent. nih.govnih.gov Studies on the this compound:1-methylthymine pair in water have provided valuable data on the strength and nature of their association, which is relevant to understanding base pairing in biological systems. nih.govacs.org

Simulations of DNA Base Pair Preopening

Molecular dynamics simulations are also utilized to investigate the dynamic process of DNA base pair preopening, sometimes referred to as "breathing" or "flipping". nih.govnih.govresearchgate.net This involves the temporary disruption of hydrogen bonds within a base pair, allowing the bases to move out of the helix. Simulations can reveal the pathways and energetics of these opening events. nih.govresearchgate.net While studies often focus on canonical DNA base pairs, simulations involving methylated bases, such as those that could be modeled using this compound or its analogues, are relevant for understanding how epigenetic modifications might influence the local dynamics and accessibility of bases in DNA. plos.orgnih.gov These simulations can provide insights into the flexibility of the DNA helix and the potential for bases to become exposed for interactions with proteins or other molecules. nih.govresearchgate.net

Theoretical Models for Excited State Behavior and Photophysics

Theoretical models, such as Time-Dependent Density Functional Theory (TDDFT) and excitonic models, are employed to explore the excited-state behavior and photophysics of this compound, especially in stacked configurations relevant to nucleic acid structures.

Time-Dependent Density Functional Theory (TDDFT) for Stacked Dimers and Trimers

Time-Dependent Density Functional Theory (TDDFT) has been extensively used to study the excited-state properties of stacked dimers and trimers of this compound. nih.govsigmaaldrich.comfishersci.fiuni.lu Studies have investigated these systems in various conformations, including those mimicking B-DNA, often in aqueous solution. nih.govsigmaaldrich.comfishersci.fiuni.lu TDDFT calculations provide insights into the absorption spectra and the nature of the excited states in these stacked systems. nih.govsigmaaldrich.comfishersci.fiuni.lu For instance, calculations on stacked this compound dimers and trimers have shown that base stacking influences the absorption spectra, leading to effects such as slight blue shifts and a decrease in oscillator strength compared to monomers, a phenomenon known as hypochromism. nih.govfishersci.fi TDDFT, particularly with functionals like PBE0, has been used to describe the stacking effect on bright excited states. uni.lu These calculations can also reveal the presence of charge-transfer (CT) states in stacked configurations. nih.govuni.lu

Excitonic Models for Intermolecular Interactions

Excitonic models are valuable tools for understanding the nature of excited states and energy transfer in systems with multiple interacting chromophores, such as stacked nucleobases. In the context of this compound dimers, excitonic models, often combined with quantum mechanical calculations, have been used to describe the interplay between locally excited states and charge-transfer states. sigmaaldrich.comfishersci.figenesilico.plciteab.commetabolomicsworkbench.orgsigmaaldrich.comunc.edu These models help explain how excitation can be delocalized over several bases upon light absorption and how it can subsequently evolve into states where the excitation is localized or involves charge transfer between stacked bases. sigmaaldrich.comfishersci.fi Studies on stacked this compound dimers have suggested the involvement of "bonded excimers" with charge-transfer character in excited-state deactivation pathways. genesilico.plmetabolomicsworkbench.org Excitonic coupling elements between DNA bases, including adenine, are calculated to understand excitation energy transfer. The competition and transfer between bright excitonic states and dark charge-transfer states in stacked adenine dimers have been investigated using vibronic models parameterized by TDDFT calculations on this compound dimers. sigmaaldrich.com

Role of Solvent in Excited State Dynamics (Polarizable Continuum Model)

The influence of the solvent environment on the excited-state dynamics of this compound and its stacked aggregates is significant and is often accounted for using continuum solvation models like the Polarizable Continuum Model (PCM). nih.govsigmaaldrich.comfishersci.fiuni.lugenesilico.plsigmaaldrich.com PCM is frequently integrated with TDDFT calculations to simulate the effects of aqueous solution on the excited states of stacked this compound dimers and trimers. nih.govsigmaaldrich.comfishersci.fiuni.lusigmaaldrich.com These PCM/TDDFT studies have shown that the solvent can influence the energies of excited states, including both locally excited and charge-transfer states. uni.lugenesilico.pl For instance, the inclusion of solvent effects through PCM can affect the relative stability and character of different excited states, impacting the predicted absorption spectra and potential decay pathways. nih.govuni.lu While some studies indicate relatively small changes in excited state energies in aqueous solution compared to the gas phase for certain pathways genesilico.pl, others highlight the importance of solvent stabilization, particularly for charge-transfer states. sigmaaldrich.comunc.edu

Computational Prediction and Bioinformatics

Computational approaches and bioinformatics tools are increasingly important for identifying post-transcriptional modifications in RNA, such as N6-methyladenosine (m6A). While this compound is a base, studies on its properties and the computational methods developed for analyzing nucleic acid sequences are relevant to the prediction of m6A sites, which involves modified adenosine (B11128) residues.

Prediction of N6-methyladenosine (m6A) Sites (e.g., iRNA-PseColl, iRNA-Mod-CNN)

The accurate identification of N6-methyladenosine (m6A) sites in RNA sequences is a significant area in bioinformatics due to the crucial regulatory roles of this modification. Numerous computational methods and predictors have been developed for this purpose. Examples of such predictors include iRNA-PseColl and iRNA-Mod-CNN, which are designed to predict m6A sites based on RNA sequence information. iRNA-PseColl, for instance, is an SVM-based model that utilizes pseudo nucleotide composition to extract features for prediction. iRNA-Mod-CNN is a deep learning-based model, specifically using a convolutional neural network (CNN), proposed to enhance m6A site prediction performance. These tools analyze sequence patterns and properties around potential modification sites to distinguish m6A sites from non-m6A sites.

Feature Fusion and Optimization Protocols in Bioinformatics Tools

A key aspect of developing accurate bioinformatics predictors for modifications like m6A is the effective representation of RNA sequences through feature extraction and the optimization of these features and the prediction models. Feature fusion involves combining different types of information derived from RNA sequences to create comprehensive feature vectors. These features can include physicochemical properties, mono-nucleotide binary encoding, nucleotide chemical properties, k-mer frequencies, and position-specific information. The fusion of multiple feature types can integrate different aspects of sequence information, potentially improving prediction accuracy. Optimization protocols are then applied, which can involve feature selection methods, such as minimum Redundancy Maximum Relevance (mRMR), to identify the most informative features and reduce dimensionality. Model optimization often involves training machine learning algorithms, including Support Vector Machines (SVM) or deep learning models like Convolutional Neural Networks (CNNs) and Long Short-Term Memory (LSTM) networks, using techniques like cross-validation and hyperparameter tuning to achieve the best performance on benchmark datasets.

Biological and Pharmacological Relevance of this compound Analogs

This compound (9-MeA) is a methylated purine (B94841) base that serves as a core structure for a variety of analogs exhibiting diverse biological and pharmacological activities. These activities range from acting as biosynthetic precursors in marine organisms to demonstrating antimicrobial, antiviral, and anticancer effects, as well as influencing adenosine transfer processes. The structural modifications of this compound, particularly at the N-6 and other positions, play a crucial role in determining their specific biological interactions and therapeutic potential.

Role as a Biosynthetic Precursor

Precursor for 9-methyladeninium diterpenoids in marine sponges

This compound has been identified as an imperative precursor for the biosynthesis of 9-methyladeninium diterpenoids in marine sponges, particularly those belonging to the genus Agelas. researchgate.netresearchgate.net Studies on species like Agelas nakamurai have isolated this compound alongside novel 9-methyladeninium diterpenoids, providing evidence for its role in their formation. researchgate.netresearchgate.net These sponges are known to produce a variety of secondary metabolites, including terpenes containing the 9-N-methyladeninium group, which exhibit a range of biological activities. researchgate.netrsc.org

Biological Activities of this compound Derivatives

Analogs and derivatives of this compound have been explored for their potential therapeutic applications, showing a spectrum of biological activities.

Antimicrobial Effects

Several this compound derivatives, particularly the 9-methyladeninium diterpenoids isolated from marine sponges, have demonstrated antimicrobial properties. For instance, agelasines O-R and T have shown activity against various bacteria and fungi, including Staphylococcus aureus and Bacillus subtilis. researchgate.netmdpi.com Some derivatives have also exhibited moderate antibacterial activities against Proteusbacillus vulgaris and potent antifungal activities against Candida albicans. researchgate.net Agelasine (B10753911) O, specifically, has been noted for its antibacterial and antifungal activity. researchgate.net

Table 1: Antimicrobial Activity of Selected 9-Methyladeninium Diterpenoids

CompoundSource Marine SpongeTested MicroorganismsActivity (e.g., MIC values)Reference
Agelasines O–R, TAgelas sp.Staphylococcus aureus, Bacillus subtilis, Escherichia coliMIC 8.0–32.0 µg/mL (S. aureus, B. subtilis), MIC ≥ 32.0 µg/mL (E. coli) researchgate.netmdpi.com
Agelasine OAgelas sp.Bacteria, FungiActive researchgate.net
Isoagelasine CAgelas nakamuraiCandida albicans, Proteusbacillus vulgarisMIC 4.69 µg/mL rsc.org
Agelasine H, IAgelas sp.Bacteria, FungiVarying degrees of activity nih.gov

Antiviral Effects

Purine analogs, including adenine derivatives, have been investigated for their antiviral activities. researchgate.net While specific details on the antiviral effects solely of this compound derivatives are less extensively documented in the provided snippets, the broader class of purine analogs is known to interfere with viral replication by targeting enzymes like IMPDH, which are crucial for viral nucleic acid synthesis. researchgate.net Some studies have explored the antiviral activity of 9-alkoxypurines, which are related to this compound derivatives. acs.org

Anticancer/Cytotoxic Effects

Several this compound derivatives and analogs have exhibited anticancer and cytotoxic effects against various cancer cell lines. researchgate.netnih.govmdpi.com For example, (−)-agelasine C and (−)-agelasine D have shown cytotoxicity towards human breast adenocarcinoma (MDA-MB-231) and oral squamous cell carcinoma (Ca9-22) cell lines with IC50 values in the low micromolar range. researchgate.netresearchgate.net Other 9-methyladeninium diterpenoids have also demonstrated cytotoxicity against cell lines such as HL-60, K562, and HCT-116. researchgate.netrsc.orgmdpi.com Organoplatinum(IV) complexes stabilized by adenine, including those involving this compound, have shown cytotoxicity against a panel of cancer cell lines, including those from colon cancer, glioblastoma multiforme, melanoma, ovarian cancer, and renal carcinoma. nih.govmdpi.comresearchgate.net

Table 2: Cytotoxic Activity of Selected this compound Derivatives

CompoundSourceCancer Cell Lines TestedIC50 Values (µM)Reference
(−)-Agelasine CAgelas nakamurai (marine sponge)MDA-MB-231 (human breast adenocarcinoma)37.4 researchgate.netresearchgate.net
(−)-Agelasine DAgelas nakamurai (marine sponge)Ca9-22 (human oral squamous cell carcinoma)12.1 researchgate.netresearchgate.net
Isoagelasine CAgelas nakamurai (marine sponge)HL-60, K562, HCT-11618.4 to 39.2 rsc.orgmdpi.com
Compound 9 (Nemoechine member)Agelas aff. nemoechinata (marine sponge)HL-609.9 researchgate.netmdpi.com
Compound 9 (Nemoechine member)Agelas aff. nemoechinata (marine sponge)HeLa8.9 researchgate.net
Pt2ad (Organoplatinum(IV) complex)SyntheticSF-539 (glioblastoma multiforme)1.47 (GI50), 2.76 (TGI) nih.govmdpi.com
Pt2adSyntheticRXF-393 (renal carcinoma)Cytotoxic nih.govmdpi.com
Pt2adSyntheticHCT-116, HT29, SW-620 (colon cancer)More cytotoxic than cisplatin (B142131) for some nih.govmdpi.comresearchgate.net
Pt2adSyntheticLOX IMVI, MALME-3M, SK-MEL-28 (melanoma)More cytotoxic than cisplatin for some nih.govmdpi.comresearchgate.net
Pt2adSyntheticOVCAR-5 (ovarian cancer)More cytotoxic than cisplatin for some nih.govmdpi.com
Pt2adSyntheticBT-549, MDA-MB-231 (breast cancer)More cytotoxic than cisplatin for some nih.govmdpi.comresearchgate.net
Compound 482Agelas sp. (marine sponge)Jurkat cells3.3 mdpi.comnih.gov
Compound 483Agelas sp. (marine sponge)Jurkat cells25.0 mdpi.comnih.gov

Inhibition of Adenosine Transfer

Some this compound derivatives have shown activity related to adenosine receptors and potentially adenosine transfer. N6-substituted 9-methyladenines have been identified as antagonists of adenosine receptors, particularly the A1 subtype. nih.govnih.govresearchgate.net N6-Cyclopentyl-9-methyladenine, for instance, is significantly more potent than this compound at A1 receptors and shows selectivity over A2 receptors. nih.govnih.gov Agelasimine-A and -B, isolated from the sponge Agelas dispar, exhibit a range of biological activities including the inhibition of adenosine transfer into rabbit erythrocytes. researchgate.net

Table 3: Adenosine Receptor Activity of Selected this compound Derivatives

CompoundTarget ReceptorActivityKi/KB Values (µM)Reference
This compoundA1Antagonist100 nih.gov
This compoundA2Antagonist24 nih.gov
N6-Cyclopentyl-9-methyladenineA1Antagonist1.3 (fat cells), 0.5 (brain) nih.gov
N6-Cyclopentyl-9-methyladenineA2Antagonist5 (platelets), 25 (PC12 cells) nih.gov
N6-Cyclopentyl-8-(N-methylisopropylamino)-9-methyladenine (LUF 5608)A1Antagonist0.0077 (7.7 nM) nih.gov
Agelasimine-A and -BAdenosine transferInhibitorInhibition of transfer into erythrocytes researchgate.net

Vi. Biological and Pharmacological Relevance of 9 Methyladenine Analogs

Biological Activities of 9-Methyladenine Derivatives

Alpha-1 Adrenergic Blockade

Certain N6-substituted this compound derivatives have shown activity as adenosine (B11128) receptor antagonists, and some studies have explored their potential interactions with adrenergic receptors. For instance, (+/-)-N6-endonorbornan-2-yl-9-methyladenine (N-0861), an A1 receptor antagonist, produced results virtually identical to those observed with DPCPX (an A1 receptor antagonist) in studies examining the effects of alpha 1-adrenoceptor agonists on reperfused ischaemic hearts. nih.gov Alpha-1 adrenergic receptor antagonists block the effect of catecholamines on alpha-1-adrenergic receptors, leading to vasodilation and are used to treat conditions like hypertension and benign prostatic hypertrophy. nih.govwikipedia.org

Effects on Cell Viability and Cell Cycle

Studies involving adenine (B156593) derivatives, such as 3-methyladenine (B1666300) (an autophagy inhibitor), have investigated their effects on cell viability and cell cycle progression in various cell lines. 3-Methyladenine has been shown to influence cell viability and can affect cell cycle progression, sometimes inducing cell cycle arrest. techscience.comspandidos-publications.comspandidos-publications.com For example, 3-methyladenine treatment reduced the viability of MDA-MB-231 human breast cancer cells and, in some contexts, increased the percentage of cells in apoptosis and the G0/G1-phase while reducing the percentage in the S-phase. spandidos-publications.com However, it's important to note that the effects can be complex and may depend on the specific cell type and experimental conditions. techscience.comspandidos-publications.com

Structure-Activity Relationship (SAR) Studies

SAR studies of this compound analogs have focused extensively on their interactions with adenosine receptors, revealing key structural features that influence affinity and selectivity.

SAR of 9-Alkyladenine and Ribose-Modified Adenosine Derivatives

SAR studies on 9-alkyladenine derivatives and ribose-modified adenosine derivatives have aimed to identify selective ligands for different adenosine receptor subtypes, particularly the A3 receptor. nih.govnih.gov These studies have incorporated structural features known to be important for selectivity in adenosine derivatives, such as an N6-(3-iodobenzyl) moiety, and have explored substitutions at the 2-position with groups like halo, amino, or thio. nih.govnih.gov For instance, N6-(3-Iodobenzyl)-9-methyl-2-(methylthio)adenine showed notable potency and selectivity for A3 receptors compared to the corresponding 2-methoxy ether. nih.govnih.gov

Influence of Substituents on Adenosine Receptor Affinity and Selectivity

The introduction of substituents at different positions of the adenine core significantly impacts adenosine receptor affinity and selectivity. N6 substitution on 9-methyladenines can markedly increase potency, particularly at A1 receptors, while having lesser effects or even decreasing potency at A2 receptors. nih.govsigmaaldrich.comgoogle.com The effects of N6 substituents on the activity of 9-methyladenines are similar to their effects on adenosine activity, suggesting a similar binding orientation at adenosine receptors. nih.govsigmaaldrich.com For example, N6-Cyclopentyl-9-methyladenine demonstrated significantly higher potency at A1 receptors compared to this compound. nih.govsigmaaldrich.comgoogle.com The hydrophobicity of the 9-substituent can also influence potency, with potency generally increasing with hydrophobicity for 9-substituted adenines, although N6 substituents can overshadow this effect. nih.gov Stereoselectivity has also been observed with chiral substituents. nih.govnih.govsigmaaldrich.comnih.gov

Data Table: Influence of N6 and 9-Substituents on Adenosine Receptor Affinity

CompoundN6 Substituent9 SubstituentA1 Receptor Affinity (Ki/KB)A2 Receptor Affinity (KB)A1 vs A2 SelectivityReference
This compound-Methyl100 µM (fat cells/brain)24 µM (platelets/PC12)~0.24-4.17 nih.govsigmaaldrich.comgoogle.com
N6-Cyclopentyl-9-methyladenineCyclopentylMethyl1.3 µM (fat cells), 0.5 µM (brain)5 µM (platelets), 25 µM (PC12)>100 (A1 selective) nih.govsigmaaldrich.comgoogle.com
N6-(3-Iodobenzyl)-9-methyl-2-(methylthio)adenine3-IodobenzylMethylComparable to A1/A2aComparable to A1/A2a3-6 fold (A3 selective) nih.govnih.gov
8-(2-Furyl)-9-methyladenine-Methyl-High affinity at A2AA2A subtype affinity researchgate.net
9-Ethyl-8-phenyladenine-Ethyl31 nM (human A1)-A1 selective researchgate.net

Note: Affinity values and selectivity ratios can vary depending on the species, tissue, and experimental conditions used.

Applications in Chemical Biology and Drug Discovery

Analogs of nucleobases, including adenine derivatives, have significant applications in chemical biology and drug discovery. Modified nucleotides are used as mechanistic probes to study enzyme activity, such as DNA polymerase fidelity during replication. frontiersin.org They are also utilized in synthetic biology, for example, in expanding the genetic code to incorporate unnatural amino acids. frontiersin.org

In drug discovery, adenine derivatives, particularly those acting as adenosine receptor antagonists, represent a class of compounds with therapeutic potential for various conditions, including cardiovascular diseases, inflammatory disorders, and neurodegenerative diseases. researchgate.net SAR studies guide the design of selective ligands for specific adenosine receptor subtypes, which is crucial for developing drugs with desired therapeutic effects and reduced off-target interactions. researchgate.netresearchgate.net The development of potent and selective adenosine receptor antagonists, such as certain N6, 9-disubstituted adenines, highlights the role of this compound analogs as leads in the discovery of new therapeutic agents. nih.govpopline.org

Use as a DNA Model Base in Interaction Studies

This compound serves as a valuable model base in studies investigating the fundamental interactions of DNA. Its structure, which includes a methyl group at the N9 position, prevents glycosidic bond formation, effectively mimicking an isolated adenine base within a DNA context without being part of a larger polynucleotide chain. This allows researchers to focus specifically on the properties and interactions of the adenine moiety.

Studies have utilized this compound, often in conjunction with 1-methylthymine (B1212163) (a methylated thymine (B56734) analog), to explore non-Watson-Crick base pairing, such as Hoogsteen hydrogen bonding. The determination of the X-ray structure of this compound and 1-methylthymine provided early insights into these alternative hydrogen bonding possibilities, which are relevant to the formation of triplex DNA structures and play roles in various biological processes, including protein-DNA interactions and the structure of damaged DNA reading.ac.uk.

Furthermore, this compound has been employed in investigations of interactions between DNA bases and metal ions or other molecules. For instance, computational and experimental studies have examined the interactions of anionic (this compound)-(1-methylthymine) base pairs with molecules like formic acid, modeling interactions that might occur in DNA-protein complexes jh.edu. These studies can reveal how the local environment influences base pairing and stability.

Comparisons between the photophysical properties of adenine and this compound have also contributed to understanding DNA photostability. Despite similar absorption and photoelectron spectra, differences in their decay pathways upon UV excitation, particularly the role of the πσ* state in adenine and its absence in this compound, provide insights into the mechanisms by which DNA dissipates potentially damaging electronic energy pnas.org.

The use of this compound as a simplified model allows for detailed quantum chemical calculations and experimental analyses that would be more complex with full DNA strands, providing foundational data for understanding the intricate interactions within nucleic acids jh.edupnas.orgnih.gov.

Development of Pharmacological Probes for Adenosine Receptors

Analogs of this compound, particularly those with substitutions at the N6 position, have been explored as antagonists for adenosine receptors. Adenosine receptors (A1, A2A, A2B, and A3) are G protein-coupled receptors that are targets for therapeutic intervention in various conditions, including cardiovascular, inflammatory, and neurological diseases frontiersin.orgsigmaaldrich.com.

Research has shown that modifying the N6 position of this compound can significantly impact its potency and selectivity for different adenosine receptor subtypes nih.govnih.gov. These N6-substituted 9-methyladenines act as antagonists, blocking the effects of endogenous adenosine. The effects of N6 substituents on the activity of this compound analogs are often reminiscent of their effects on adenosine itself, suggesting a similar binding orientation at the receptor sites nih.gov.

A notable example is N6-Cyclopentyl-9-methyladenine. This analog demonstrated significantly increased potency at A1 adenosine receptors compared to this compound, while having lesser or equipotent effects at A2 receptors nih.gov.

Compound Target Receptor Ki/KB (µM) Selectivity Source
This compound A1 100 Most A2 selective antagonist nih.gov
This compound A2 24 Most A2 selective antagonist nih.gov
N6-Cyclopentyl-9-methyladenine A1 (fat cells) 1.3 >100-fold more potent than this compound nih.gov
N6-Cyclopentyl-9-methyladenine A1 (brain) 0.5 >100-fold more potent than this compound nih.gov
N6-Cyclopentyl-9-methyladenine A2 (platelets) 5 5-fold more potent than this compound nih.gov
N6-Cyclopentyl-9-methyladenine A2 (PC12 cells) 25 Equipotent to this compound nih.gov

This table illustrates how N6 substitution can dramatically alter the receptor binding profile of this compound analogs, making them valuable pharmacological probes for studying adenosine receptor function and subtype selectivity nih.gov. Further modifications, such as substitutions at the 2- or 8-positions, have also been explored to fine-tune receptor affinity and selectivity nih.govresearchgate.net.

Relevance in Nucleoside and Nucleotide Analog Synthesis

While this compound itself is not a naturally occurring nucleoside base (which would typically have a sugar attached at the N9 position), the synthesis of nucleoside and nucleotide analogs often involves the chemical modification of purine (B94841) bases, including adenine derivatives. The synthetic strategies developed for attaching sugar or acyclic moieties to modified adenine bases are relevant to the broader field of nucleoside and nucleotide analog synthesis.

The synthesis of nucleoside analogs typically involves coupling a modified or unmodified nucleobase with a sugar or a sugar mimetic (like an acyclic chain) madridge.orgrsc.orgtandfonline.com. Adenine and its derivatives are common starting materials for the synthesis of adenosine, deoxyadenosine, and their various analogs nih.govntnu.nomdpi.com.

Techniques such as glycosylation, where a sugar is attached to the base, are central to this process nih.govmdpi.com. Modified adenine bases can be used to introduce specific chemical features into the resulting nucleoside or nucleotide analog. For instance, the synthesis of analogs with altered sugar moieties or with modifications on the adenine ring itself contributes to the development of compounds with potential therapeutic properties, such as antiviral or anticancer activity rsc.orgnih.govontosight.aisantiago-lab.comresearchgate.netnih.gov.

Furthermore, the synthesis of nucleotide analogs involves the phosphorylation of nucleosides researchgate.netbiotechnologia-journal.org. This process is crucial because many nucleoside analogs act as prodrugs that require intracellular phosphorylation by kinases to their active triphosphate forms to exert their biological effects, for example, by inhibiting viral DNA or RNA synthesis santiago-lab.comresearchgate.net. Studies on the synthesis and properties of acylated adenine nucleotide analogs, for example, have provided insights into their interactions with ATP-synthesizing systems researchgate.net.

Although this compound is N9-substituted and thus cannot form a standard N9-glycosidic bond with a sugar, research into the synthesis of modified nucleosides and nucleotides from adenine derivatives provides a chemical context for understanding how alterations to the purine scaffold contribute to the diverse array of nucleoside and nucleotide analogs with biological relevance madridge.orgntnu.nomdpi.comontosight.aibiotechnologia-journal.orgcas.cz.

Q & A

Basic Research Questions

Q. How is 9-Methyladenine synthesized and characterized in experimental settings?

  • Methodology :

  • Synthesis : this compound is typically synthesized via alkylation of adenine using methyl iodide or dimethyl sulfate under controlled alkaline conditions. Purification involves recrystallization or chromatography (e.g., HPLC) to ensure >97% purity .
  • Characterization : X-ray crystallography confirms its monoclinic crystal system (space group P21/c) with bond lengths and angles consistent with methyl substitution at the N9 position . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) validates the methyl group's position and purity . High-resolution mass spectrometry (HRMS) further confirms molecular composition .

Q. What spectroscopic techniques are used to confirm the structure and photophysical properties of this compound?

  • Methodology :

  • UV-Vis Spectroscopy : Polarized absorption spectra in the (001) plane reveal strong absorption along the b-axis (275 nm) and a-axis (240–270 nm), critical for understanding electronic transitions .
  • Infrared (IR) Spectroscopy : IR-UV ion-dip spectroscopy in molecular beams identifies vibrational modes of neutral and protonated forms, distinguishing tautomeric states .
  • Transient Absorption Spectroscopy : Femtosecond studies in solvents like acetonitrile and water quantify vibrational cooling dynamics (e.g., lifetimes of 1–5 ps) .

Advanced Research Questions

Q. How do computational studies contribute to understanding the electronic properties and ionization dynamics of this compound?

  • Methodology :

  • Density Functional Theory (DFT) : Predicts adiabatic ionization energy (8.097 eV), aligning with threshold photoelectron spectroscopy experiments .
  • Explicitly Correlated Coupled Cluster (CCSD(T)) : Models vibronic levels of cationic states (D0, D1) and identifies dominant rotamers in gas-phase ionization .
  • Vibrational Frequency Analysis : Matches IR spectra to confirm protonation sites and hydrogen-bonding interactions in mismatched base pairs (e.g., (9eG:9mA)H⁺) .

Q. What challenges arise in reconciling experimental and computational data on this compound's excited-state dynamics?

  • Methodology :

  • Contradictions : Discrepancies in excited-state lifetimes (e.g., 1.2 ps experimentally vs. 0.8 ps computationally) may stem from solvent effects or approximations in basis sets .
  • Resolution Strategies : Hybrid QM/MM simulations incorporate solvent molecules explicitly, improving agreement with transient absorption data .
  • Error Analysis : Uncertainties in X-ray diffraction (atomic deviations ~0.006 Å) and spectroscopy (±0.03 μm crystal thickness) require iterative refinement .

Q. How does methylation alter the photostability and radiation response of this compound compared to adenine?

  • Methodology :

  • Comparative Spectroscopy : UV resonance Raman spectroscopy shows methylation reduces π→π* transition energy by 0.3 eV, increasing susceptibility to UV-induced damage .
  • Radical Stability Studies : Ionization generates stable non-canonical isomers (e.g., this compound cation radical), detected via tandem mass spectrometry and EPR .
  • Thermodynamic Analysis : Differential scanning calorimetry (DSC) reveals methylation lowers melting entropy (ΔS) by 15%, impacting base-pairing kinetics .

Key Recommendations for Researchers

  • Experimental Reproducibility : Document synthesis protocols and purity assays in supplementary materials, adhering to journal guidelines (e.g., Beilstein Journal’s 5-compound limit in main text) .
  • Data Transparency : Archive raw spectroscopic datasets (e.g., Table V absorbance data ) in repositories like Cambridge Crystallographic Data Centre (CCDC) .
  • Contradiction Management : Use mixed-methods frameworks (e.g., iterative qualitative analysis ) to resolve discrepancies between computational predictions and experimental observations.

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